molecular formula C8H7N3O2 B8572471 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8572471
M. Wt: 177.16 g/mol
InChI Key: CAFRZKLBXYXOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1-methyl-4-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7N3O2/c1-10-5-3-6-7(11(12)13)2-4-9-8(6)10/h2-5H,1H3

InChI Key

CAFRZKLBXYXOLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CN=C21)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

170 mg (4.29 mmol) of sodium hydride are added to a solution of 500 mg (3.06 mmol) of 4-nitro-1H-pyrrolo[2,3-b]pyridine (Antonini, Ippolito; Claudi, Francesco; Cristalli, Gloria; Franchetti, Palmarisa; Grifantini, Mario; Martelli, Sante; J. Med. Chem. 1982, 25, 1258-1261.) in 10 ml of absolute DMA, and the suspension is stirred for 30 min. A solution of 230 μl (3.68 mmol) of methyl iodide in 2 ml of absolute DMA is then slowly added dropwise, and the mixture is again stirred for 60 min. After concentration under reduced pressure, the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 10:1).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.